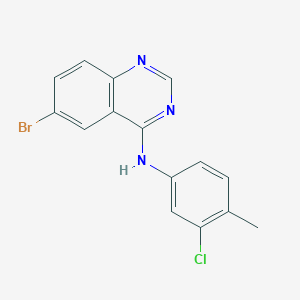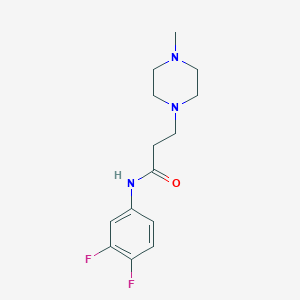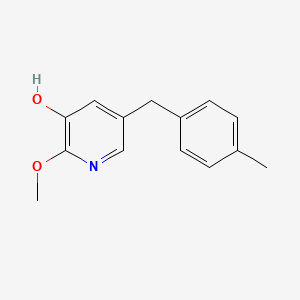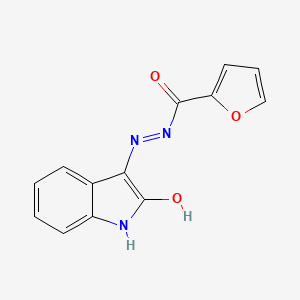
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine is a chemical compound with the molecular formula C15H10BrClN2. It is a member of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a chlorine atom at the 3rd position, and a methyl group at the 4th position of the phenyl ring attached to the quinazoline core.
Méthodes De Préparation
The synthesis of 6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The quinazoline core is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.
Chemical Biology: It serves as a probe to investigate cellular pathways and molecular mechanisms involved in disease processes.
Mécanisme D'action
The mechanism of action of 6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known kinase inhibitor used in cancer therapy, which has a similar quinazoline core but different substituents.
Erlotinib: Another kinase inhibitor with a quinazoline scaffold, used for the treatment of non-small cell lung cancer.
Lapatinib: A dual kinase inhibitor targeting both EGFR and HER2, with a quinazoline core structure.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.
Propriétés
IUPAC Name |
6-bromo-N-(3-chloro-4-methylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c1-9-2-4-11(7-13(9)17)20-15-12-6-10(16)3-5-14(12)18-8-19-15/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRTVWHUWDHCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methoxypropyl)-8-[(3-methyl-5-isoxazolyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5611703.png)

![N-(5,6-dimethyl-1H-benzimidazol-7-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5611713.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-(2-thienyl)acetamide hydrochloride](/img/structure/B5611724.png)

![8-(2-ethylisonicotinoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611736.png)
![N-[1-(ethylsulfonyl)azepan-3-yl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5611749.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611750.png)
![N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5611753.png)
![4-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5611768.png)
![N-(TETRAHYDRO-2-FURANYLMETHYL)-3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B5611779.png)
![(2E)-7-METHOXY-2-[(4-METHOXYPHENYL)METHYLIDENE]-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE](/img/structure/B5611787.png)

![N-(3-CHLOROPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE](/img/structure/B5611800.png)
